molecular formula C9H8F3IO3 B14059700 1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene

1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B14059700
M. Wt: 348.06 g/mol
InChI Key: YYWKWORCQNCWRU-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene is a substituted benzene derivative characterized by methoxy groups at positions 1 and 2, an iodine atom at position 3, and a trifluoromethoxy group at position 3. The trifluoromethoxy group confers electron-withdrawing properties, while the methoxy groups contribute steric bulk and moderate electron-donating effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3IO3

Molecular Weight

348.06 g/mol

IUPAC Name

3-iodo-1,2-dimethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(16-9(10,11)12)7(13)8(6)15-2/h3-4H,1-2H3

InChI Key

YYWKWORCQNCWRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC(F)(F)F)I)OC

Origin of Product

United States

Preparation Methods

Electrophilic Iodination Using Molecular Iodine

A common strategy employs molecular iodine (I₂) in the presence of oxidizing agents to generate the iodinating species. For example, VulcanChem reports a procedure where 1,2-dimethoxy-4-(trifluoromethoxy)benzene undergoes iodination using I₂ and nitric acid in acetic acid at 60–80°C for 6–8 hours. The reaction exploits the activating effects of methoxy groups, directing iodine to the ortho position relative to the trifluoromethoxy group. Typical yields range from 65% to 75%, with purity >95% after recrystallization from ethanol.

Key Reaction Parameters

Parameter Optimal Range
Temperature 60–80°C
Reaction Time 6–8 hours
Solvent Acetic acid
Oxidizing Agent HNO₃
Iodine Equivalents 1.2–1.5 eq

Metal-Mediated Iodination

Transition metals such as copper(I) iodide enhance regioselectivity in challenging substrates. A method from ACS Publications involves treating 1,2-dimethoxy-4-(trifluoromethoxy)benzene with iodine monochloride (ICl) and CuI in dimethylformamide (DMF) at 100°C. The copper catalyst facilitates oxidative iodination, achieving 82% yield with minimal byproducts. This approach is particularly effective for sterically hindered positions, as the trifluoromethoxy group’s bulkiness can impede direct EAS.

Multi-Step Synthesis from Simpler Aromatic Precursors

When direct iodination fails due to competing side reactions, a stepwise assembly of substituents is employed.

Sequential Functionalization of 1,2-Dimethoxybenzene

Chinese Patent CN101811942A outlines a route starting from 1,2-dimethoxybenzene (veratrole):

  • Nitration : Introduce a nitro group at position 4 using fuming HNO₃/H₂SO₄.
  • Reduction : Convert the nitro group to an amine with H₂/Pd-C.
  • Diazotization and Trifluoromethoxylation : Treat the amine with NaNO₂/HCl to form a diazonium salt, followed by reaction with silver trifluoromethoxide (AgOCF₃).
  • Iodination : Perform electrophilic iodination as described in Section 1.1.

This sequence achieves an overall yield of 58–62%, with the trifluoromethoxy group introduced via a Sandmeyer-type reaction.

Radical-Mediated Iodination Strategies

Recent advances leverage iodine(III) reagents for radical-based C–H functionalization, bypassing traditional EAS limitations.

Hypervalent Iodine Reagents

PhI(OCOCF₃)₂, an iodine(III) reagent, generates iodanyl radicals under UV irradiation. When reacted with 1,2-dimethoxy-4-(trifluoromethoxy)benzene in acetonitrile, the trifluoroacetoxy ligand abstracts a hydrogen atom, forming a benzene radical that couples with iodine. This method achieves 89% yield at room temperature in 2 hours, offering superior regiocontrol.

Photoinduced Iodination

A photoredox catalytic system using Ru(bpy)₃Cl₂ and N-iodosuccinimide (NIS) enables visible-light-driven iodination. The excited ruthenium catalyst oxidizes NIS to generate iodine radicals, which selectively functionalize the electron-rich aromatic ring. This approach minimizes over-iodination and is scalable to gram quantities.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Reaction Time (h) Key Advantage Limitation
Direct Iodination (I₂) 65–75 60–80 6–8 Simplicity Moderate regioselectivity
CuI-Mediated Iodination 82 100 12 High regiocontrol Requires toxic DMF
Multi-Step Synthesis 58–62 50–120 24+ Avoids direct iodination Lengthy; low atom economy
Radical Iodination 89 25 2 Rapid; room temperature Expensive reagents

Challenges and Optimization Strategies

Competing Side Reactions

The electron-rich nature of the benzene ring promotes over-iodination. To suppress this:

  • Use sub-stoichiometric iodine (1.1 eq).
  • Employ bulky solvents like tert-amyl alcohol to sterically hinder undesired positions.

Purification Difficulties

The compound’s high molecular weight (348.06 g/mol) and hydrophobicity complicate crystallization. Gradient elution with hexanes/ethyl acetate (9:1 to 4:1) on silica gel achieves >98% purity.

Stability Considerations

The trifluoromethoxy group is prone to hydrolysis under acidic conditions. Storage under nitrogen at −20°C in amber vials prevents degradation.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by electron-donating methoxy (-OCH₃) and electron-withdrawing trifluoromethoxy (-OCF₃) and iodine groups:

  • Directing Effects :

    • Methoxy groups activate the ring at ortho/para positions.

    • Trifluoromethoxy and iodine groups deactivate the ring, favoring substitution at meta positions relative to these groups.

  • Example Reaction – Nitration :
    Nitration of trifluoromethoxy-substituted benzene derivatives (e.g., step 3 in ) produces para-nitro isomers as major products (90% yield) under mixed HNO₃/H₂SO₄ conditions at 0–35°C. This aligns with the expected directing effects of -OCF₃ and -OCH₃ groups .

Reaction TypeReagents/ConditionsMajor ProductYield
NitrationHNO₃, H₂SO₄, 0–35°CPara-nitro isomer90%

Oxidation and Reduction

The compound undergoes redox transformations depending on the reagents:

  • Oxidation :

    • Controlled oxidation with KMnO₄ or CrO₃ yields quinone derivatives by demethylation of methoxy groups.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the iodine substituent to hydrogen, forming hydroquinone derivatives.

Reaction TypeReagents/ConditionsProductNotes
OxidationKMnO₄, acidic conditionsQuinone derivativeDemethylation occurs
ReductionH₂, Pd-C, RTHydroquinone analogIodine replaced by H

Nucleophilic Substitution

The iodine atom serves as a leaving group in SNAr (nucleophilic aromatic substitution) reactions:

  • Replacement with Amines or Thiols :

    • Reaction with primary amines (e.g., NH₃/EtOH) under heating replaces iodine with -NH₂ groups.

  • Mechanism :

    • Electron-withdrawing groups (-OCF₃) activate the ring toward nucleophilic attack at the iodine-bearing position.

Cross-Coupling Reactions

The iodine substituent enables participation in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling :

    • Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.

  • Ullmann Coupling :

    • Forms carbon-heteroatom bonds with amines or phenols using CuI as a catalyst .

Reaction TypeCatalysts/ReagentsApplications
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl synthesis
Ullmann CouplingCuI, DMFHeterocycle formation

Radical Reactions

The iodine atom participates in radical-mediated pathways:

  • Photochemical Reactions :

    • UV light initiates homolytic cleavage of the C–I bond, generating aryl radicals for polymerization or addition reactions .

  • Decarboxylative Halogenation :

    • Analogous to Hunsdiecker-type reactions, iodine may act as a radical trap in decarboxylation processes .

Functional Group Interconversion

  • Trifluoromethoxy Group Stability :

    • Resists hydrolysis under basic conditions but undergoes defluorination with strong bases (e.g., NaOH/EtOH) .

  • Methoxy Group Reactivity :

    • Demethylation with BBr₃ yields catechol derivatives.

Mechanistic Insights

  • Electrophilic Substitution : Enhanced reactivity at positions ortho to methoxy groups due to electron donation.

  • Nucleophilic Pathways : Directed by electron-withdrawing -OCF₃, which polarizes the ring.

  • Coupling Reactions : Iodine’s large atomic radius facilitates oxidative addition in Pd/Cu catalysis .

Scientific Research Applications

1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene : These lack methoxy and iodo groups but share the trifluoromethoxy substituent. Their reactivity in Pd-catalyzed direct arylations with heteroarenes (e.g., imidazo[1,2-a]pyridine) yields products in 69–93% efficiency, demonstrating tolerance for steric hindrance and electron-deficient aryl halides .

4-(Trifluoromethoxy)-1,2-diaminobenzenes: Synthesized via SnCl₂-mediated reduction of nitro precursors, these diamines serve as intermediates for benzimidazole derivatives, highlighting the versatility of trifluoromethoxy-substituted aromatics in heterocycle synthesis .

Chloro- or Fluoro-Substituted Trifluoromethoxybenzenes : For example, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene reacts with imidazo[1,2-b]pyridazine to yield products in 93% efficiency, indicating that electronegative substituents enhance coupling reactivity .

Data Table: Key Properties and Reactivity

Compound Substituents Key Reactivity/Application Yield in Pd-Catalyzed Arylation Reference
1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene 1,2-OMe, 3-I, 4-OCF₃ Potential intermediate for heterocycles; reactivity inferred from analogs N/A
1-Bromo-3-(trifluoromethoxy)benzene 3-Br, 4-OCF₃ Coupling with imidazo[1,2-a]pyridine → 91% yield 91%
1-Bromo-4-(trifluoromethoxy)benzene 4-Br, 1-OCF₃ Coupling with benzothiophene → 77% yield 77%
1-Bromo-2-(trifluoromethoxy)benzene 2-Br, 1-OCF₃ Coupling with 1,2-dimethylimidazole → 72% yield 72%
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 3-Br, 4-F, 1-OCF₃ Coupling with imidazo[1,2-b]pyridazine → 93% yield 93%

Key Findings

  • Steric Effects : Ortho-substituted trifluoromethoxybenzenes (e.g., 1-bromo-2-(trifluoromethoxy)benzene) exhibit reduced reactivity compared to meta/para-substituted analogs, suggesting that the 1,2-dimethoxy groups in the target compound may further hinder catalytic access .
  • Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature facilitates oxidative addition in Pd-catalyzed reactions, while methoxy groups may counterbalance this by donating electron density .
  • Functional Group Tolerance : Halogen substituents (Cl, F) adjacent to trifluoromethoxy groups are compatible with coupling reactions, implying that the iodo group in the target compound could be similarly tolerated .

Biological Activity

1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene is a synthetic organic compound with the molecular formula C9H8F3IO3 and a molecular weight of 348.06 g/mol. It is characterized by its unique trifluoromethoxy and iodo substituents, which contribute to its biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC9H8F3IO3
Molecular Weight348.06 g/mol
CAS Number1803812-27-2
Melting PointNot available
Boiling Point290.9 ± 40.0 °C (predicted)
Density1.741 ± 0.06 g/cm³ (predicted)

This compound exhibits several biological activities that may be attributed to its structural features:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the iodo group is known to enhance antimicrobial properties by disrupting microbial cell membranes.
  • Inhibition of Virulence Factors : Research indicates that compounds targeting bacterial virulence factors, such as the Type III secretion system (T3SS), can reduce pathogenicity in Gram-negative bacteria. The compound's potential to inhibit T3SS activity could make it a candidate for further investigation in treating bacterial infections .

Pharmacological Studies

A review of the literature reveals limited but promising data on the pharmacological effects of this compound:

  • Case Study : In a screening assay for T3SS inhibitors, similar compounds demonstrated significant inhibition at concentrations as low as 50 µM, suggesting that this compound may share similar inhibitory effects .
  • Toxicity Assessments : Toxicity studies are crucial for evaluating the safety profile of new compounds. While specific data on this compound are scarce, related compounds have shown low toxicity in preliminary assessments, indicating a potential for safe therapeutic use .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

CompoundActivity TypeIC50 (µM)Reference
CarvacrolAntimicrobial>50
(-)-Epigallocatechin-3-gallateT3SS Inhibition25
Berberine chlorideAntimicrobial<50

Future Research Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound:

  • Mechanistic Studies : Detailed mechanistic studies are needed to understand how this compound interacts with microbial targets and inhibits virulence factors.
  • In Vivo Studies : Animal models should be employed to assess the efficacy and safety profile in a biological context.
  • Structural Modifications : Investigating derivatives of this compound could lead to enhanced biological activity and reduced toxicity.

Q & A

Q. Table 1: Representative Yields from Pd-Catalyzed Couplings

HeteroareneYield (%)Reference
Benzothiophene89
1,2-Dimethylimidazole85
Imidazo[1,2-a]pyridine90

(Advanced) How can researchers optimize reaction conditions when encountering inconsistent yields in palladium-catalyzed couplings involving this compound?

Answer:
Inconsistent yields often arise from competing side reactions or catalyst deactivation. Methodological optimizations include:

  • Ligand screening : Bulky ligands like XPhos enhance catalytic efficiency by stabilizing Pd intermediates .
  • Additives : Silver salts (Ag₂CO₃) can suppress halide exchange side reactions in iodine-containing systems.
  • Solvent effects : Switching from toluene to DMA (dimethylacetamide) improves solubility of polar intermediates .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., fluoro) meta to the iodine enhances regioselectivity .

Note : For iodine derivatives, lower reaction temperatures (80–90°C) may reduce decomposition while maintaining reactivity.

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what are their methodological limitations?

Answer:

  • ¹H/¹⁹F NMR : Critical for confirming substituent positions and purity. For example, trifluoromethoxy (-OCF₃) groups exhibit distinct ¹⁹F NMR signals at δ −55 to −58 ppm . Limitation : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC).
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. High-resolution data (>0.8 Å) is essential for resolving heavy atoms like iodine . Limitation : Crystal quality is often compromised by the compound’s low melting point or hygroscopicity.

Q. Table 2: Crystallographic Refinement Parameters

SoftwareResolution (Å)R-factor (%)Reference
SHELXL-20180.783.2
OLEX20.854.1

(Advanced) When computational models of the trifluoromethoxy group’s conformation conflict with experimental data, what methodological approaches resolve these discrepancies?

Answer:

  • Gas-phase vs. solid-state comparisons : Gas-phase electron diffraction studies (for -OCF₃ conformation) should be compared to X-ray data. For example, ab initio calculations may predict a planar -OCF₃ group, while crystallography reveals a 15° dihedral angle due to crystal packing .
  • DFT optimization : Use B3LYP/6-311+G(d,p) to model steric interactions between methoxy and trifluoromethoxy groups. Adjust for solvent effects (e.g., PCM model for toluene) .
  • Dynamic NMR : Detect rotational barriers in -OCF₃ groups at low temperatures (−40°C) to validate computational energy barriers .

(Basic) What safety and handling protocols are essential for working with this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods are mandatory due to iodine’s volatility and potential skin/eye irritation .
  • Storage : Keep in amber glass vials under argon at −20°C to prevent photodegradation and moisture absorption.
  • Waste disposal : Halogenated waste must be segregated and treated with activated charcoal before incineration .

(Advanced) How can researchers address contradictory spectral data (e.g., unexpected coupling patterns in NMR) for derivatives of this compound?

Answer:

  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of -OCF₃) by acquiring spectra at 25°C and −40°C .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded regions .
  • X-ray vs. NMR comparison : If NOE correlations conflict with X-ray data, consider polymorphism or solvent-induced conformational changes .

(Advanced) What role does the iodine substituent play in directing functionalization reactions, and how does this compare to bromo analogs?

Answer:

  • Iodine as a directing group : The iodine atom’s large size and polarizability enhance ortho/para electrophilic substitution in trifluoromethoxybenzene derivatives.
  • Comparison to bromo analogs : Bromine offers better leaving-group ability in cross-couplings but requires higher catalyst loadings (2–5 mol% Pd) compared to iodine (1 mol%) .
  • Side reactions : Iodo derivatives are prone to Ullmann coupling under basic conditions; adding CuI suppresses this .

(Basic) What are the key applications of this compound in materials science and medicinal chemistry research?

Answer:

  • Liquid crystals : The trifluoromethoxy group enhances dielectric anisotropy in display technologies .
  • Pharmaceutical intermediates : Derivatives are used to synthesize kinase inhibitors or anti-inflammatory agents via Suzuki-Miyaura couplings .
  • Organic semiconductors : Electron-withdrawing -OCF₃ groups improve charge transport in thin-film transistors .

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